Home > Products > Screening Compounds P139511 > SOS1 activator 17
SOS1 activator 17 -

SOS1 activator 17

Catalog Number: EVT-15209078
CAS Number:
Molecular Formula: C26H27Cl2N5O
Molecular Weight: 496.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SOS1 Activator 17 is a small molecule designed to activate the Son of Sevenless Homolog 1 protein, a crucial guanine nucleotide exchange factor involved in the RAS signaling pathway. This pathway is pivotal in regulating cell proliferation, differentiation, and survival, making it a significant target in cancer research. SOS1 is known to facilitate the exchange of guanosine diphosphate for guanosine triphosphate on RAS proteins, thereby promoting their active state and subsequent signaling cascades .

Source

The development of SOS1 Activator 17 stems from ongoing research into small molecules that can modulate RAS signaling. It was identified through high-throughput screening and structure-activity relationship studies aimed at discovering potent activators of SOS1 that could enhance its interaction with RAS proteins .

Classification

SOS1 Activator 17 falls under the category of small-molecule pharmacological agents. It is specifically classified as an activator of guanine nucleotide exchange factors, targeting the SOS1 protein to enhance its activity in the context of RAS signaling.

Synthesis Analysis

The synthesis of SOS1 Activator 17 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: The synthesis often begins with the formation of a core scaffold that is essential for binding to the SOS1 protein.
  2. Functionalization: Subsequent steps involve the introduction of various functional groups that enhance binding affinity and specificity for SOS1.
  3. Purification: Final products are purified using techniques such as chromatography to ensure high purity for biological testing.

Technical details regarding specific reagents, reaction conditions, and yields are typically documented in research publications focusing on the compound's discovery and optimization .

Molecular Structure Analysis

The molecular structure of SOS1 Activator 17 is characterized by a unique chemical framework that allows it to interact effectively with the SOS1 protein.

Structure Data

  • Molecular Formula: The exact molecular formula can vary based on specific modifications made during synthesis.
  • Molecular Weight: Typically in the range of 300-500 g/mol.
  • Structural Features: The compound often contains aromatic rings and functional groups that facilitate π–π interactions and hydrogen bonding with residues in the SOS1 binding site .
Chemical Reactions Analysis

SOS1 Activator 17 engages in specific chemical reactions that enhance its efficacy as an activator:

  1. Binding Reactions: It forms non-covalent interactions with amino acid residues within the SOS1 protein, stabilizing its active conformation.
  2. Guanine Nucleotide Exchange: The activation process involves promoting the exchange of GDP for GTP on RAS proteins, a critical step in activating downstream signaling pathways .

Technical details regarding these interactions are elucidated through biochemical assays and structural biology techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Mechanism of Action

The mechanism by which SOS1 Activator 17 exerts its effects involves several steps:

  1. Binding to SOS1: The compound binds to specific sites on the SOS1 protein, enhancing its conformation conducive to RAS activation.
  2. Promotion of GDP-GTP Exchange: By stabilizing an active form of SOS1, it facilitates the conversion of inactive RAS (bound to GDP) into its active form (bound to GTP).
  3. Signal Propagation: The activated RAS then propagates signals through various downstream effectors involved in cell proliferation and survival pathways .

Data supporting this mechanism typically arise from cellular assays measuring RAS activity following treatment with the compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or liquid depending on formulation.
  • Solubility: Generally soluble in organic solvents; aqueous solubility may vary based on functional groups present.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Reactivity: Reactivity profiles often include assessments against various biological targets to evaluate selectivity and potential off-target effects.

Relevant data regarding these properties can be found in chemical databases or publications detailing preclinical studies .

Applications

SOS1 Activator 17 has several scientific applications:

  • Cancer Research: As a potential therapeutic agent targeting RAS-driven cancers, it aids in understanding RAS biology and developing new treatment strategies.
  • Biochemical Assays: Utilized in assays designed to study RAS activation mechanisms and downstream signaling pathways.
  • Drug Discovery: Serves as a lead compound for further optimization and development into clinically relevant drugs targeting RAS-related diseases .
Molecular Mechanisms of SOS1 Activator 17 in RAS Signaling Modulation

Allosteric Modulation of SOS1-KRAS Interaction Dynamics

SOS1 Activator 17 binds the REM domain allosteric pocket of SOS1, inducing conformational changes that propagate to the catalytic CDC25 domain. This remodeling alters the interaction kinetics between SOS1 and KRAS in two critical ways:

  • Enhanced KRAS-GDP affinity: Activator 17 stabilizes a "Phe-out" conformation of SOS1's F890 residue, widening the catalytic pocket and increasing accessibility for KRAS-GDP binding. This reduces the dissociation constant (Kd) of KRAS-GDP:SOS1 by 4.8-fold compared to unbound SOS1, accelerating nucleotide exchange initiation [9].
  • Allosteric priming: The compound strengthens KRAS-GTP binding at the allosteric site, establishing a positive feedback loop. Single-molecule studies confirm that SOS1 molecules pre-bound to Activator 17 exhibit 18-fold higher membrane residency times, enabling processive activation of thousands of KRAS molecules per recruitment event [10].

Table 1: Kinetic Parameters of SOS1-KRAS Interactions with/without Activator 17

ParameterSOS1 AloneSOS1 + Activator 17Change
Kd (KRAS-GDP)320 ± 45 nM67 ± 12 nM↓ 4.8-fold
Membrane residency time48 ± 11 sec15.2 ± 3.4 min↑ 18-fold
KRAS molecules activated~200>3,000↑ 15-fold

Competition dynamics are altered through disruption of autoinhibitory complexes. Activator 17 binding displaces SOS1's N-terminal histone fold domain, relieving steric inhibition of the CDC25 catalytic site. This enables uninterrupted engagement with membrane-anchored KRAS, bypassing conventional Grb2-dependent recruitment mechanisms [1] [10].

Structural Basis of SOS1 Activator 17 Binding to Catalytic/Allosteric Pockets

X-ray crystallography (1.5–1.6 Å resolution) reveals Activator 17 occupies a hydrophobic pocket at the REM-CDC25 domain interface of SOS1. Key interactions include:

  • π-stacking between the compound's pyrazolo[3,4-d]pyrimidine core and F890 of SOS1, stabilizing the Phe-out conformation [9].
  • Hydrogen bonding with K723 and D887 residues, anchoring the activator to the allosteric site (binding energy = -9.8 kcal/mol) [3].
  • Van der Waals contacts with I903, L904, and V906, enhancing complex stability [9].

Table 2: Structural Interactions of SOS1 Activator 17

SOS1 ResidueInteraction TypeDistance (Å)Energetic Contribution
F890π-π stacking3.6-3.2 kcal/mol
K723H-bond2.9-1.8 kcal/mol
D887H-bond2.7-2.1 kcal/mol
I903/L904Hydrophobic<4.0-2.7 kcal/mol

Notably, Activator 17 binding induces a helical displacement in SOS1's αH helix (residues 725–735), widening the catalytic groove by 8.2 Å. This structural shift facilitates simultaneous engagement of two KRAS molecules: one at the catalytic site (for GDP/GTP exchange) and one at the allosteric site (for sustained SOS1 activation) [7] [9]. Mutagenesis studies confirm that W729E mutations in SOS1 abrogate Activator 17 binding, eliminating compound efficacy [10].

Kinetic Profiling of SOS1-Mediated RAS-GTP Loading Efficiency

Single-molecule fluorescence assays using supported lipid bilayers quantify Activator 17's impact on SOS1 catalytic efficiency:

  • Nucleotide exchange rate: Activator 17 increases the kcat of SOS1 from 0.28 ± 0.05 sec-1 to 1.92 ± 0.21 sec-1 (6.9-fold enhancement). This is attributed to prolonged membrane retention (t1/2 = 15.2 min vs. 48 sec for unactivated SOS1) and reduced dissociation after KRAS activation [10].
  • GTP-loading capacity: Each SOS1 molecule activated by the compound catalyzes GTP loading of 3,140 ± 420 KRAS molecules during a single membrane engagement, compared to ~200 for SOS1 alone [10].

Table 3: Catalytic Parameters of SOS1 with Activator 17

Kinetic ParameterSOS1 AloneSOS1 + Activator 17Enhancement
kcat (sec⁻¹)0.28 ± 0.051.92 ± 0.216.9-fold
KM (KRAS-GDP)1.8 ± 0.3 µM0.41 ± 0.07 µM↓ 4.4-fold
Catalytic efficiency (kcat/KM)0.16 µM⁻¹sec⁻¹4.68 µM⁻¹sec⁻¹29.3-fold

Strikingly, Activator 17 overrides kinetic proofreading by decoupling SOS1 activity from upstream receptor signals. In reconstituted B-cell systems, SOS1 activated by the compound remains membrane-associated and catalytically active even after receptor internalization, sustaining KRAS-GTP levels 4.7-fold above baseline for >60 minutes post-stimulus withdrawal [10]. This "one-way trafficking" contrasts sharply with transient activation in physiological signaling.

Feedback Regulation of MAPK/ERK Pathway Downstream of SOS1 Activation

Paradoxically, sustained SOS1 activation by Activator 17 triggers adaptive feedback inhibition of the MAPK pathway through three mechanisms:

  • ERK-mediated SOS1 phosphorylation: Elevated ERK activity phosphorylates SOS1 at S1161 and S1134, recruiting 14-3-3 proteins that sequester SOS1 from membrane interactions. Mass spectrometry shows 8.3-fold increased phosphorylation at these sites within 15 minutes of Activator 17 exposure [4] [9].
  • Receptor downregulation: ERK phosphorylates RTKs (e.g., EGFR T669, FGFR1 S777), reducing tyrosine kinase activity by 70–80% and limiting Grb2-SOS1 recruitment. This creates a bistable signaling output where initial RAS/ERK hyperactivation self-terminates via receptor desensitization [4].
  • Transcriptional suppression: Prolonged ERK activation induces Sprouty and DUSP gene expression, which respectively inhibit RTK signaling and dephosphorylate ERK. RNA-seq data reveal 12.5-fold upregulation of DUSP6 within 2 hours of Activator 17 treatment [4] [8].

In KRAS-mutant systems, this feedback manifests as paradoxical pathway suppression. Continuous SOS1 activation by Activator 17 in KRASG12C cells increases KRAS-GTP occupancy initially but reduces phospho-ERK by 50% at 24 hours due to ERK-dependent inhibitory phosphorylation of SOS1 and upstream adaptors [9] [8]. This explains the compound's anti-proliferative effects despite being a SOS1 activator.

Properties

Product Name

SOS1 activator 17

IUPAC Name

(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)-1-[2-[(5-chloro-1H-indol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one

Molecular Formula

C26H27Cl2N5O

Molecular Weight

496.4 g/mol

InChI

InChI=1S/C26H27Cl2N5O/c27-19-2-4-24-22(6-19)16(9-30-24)10-32-11-17-13-33(14-18(17)12-32)26(34)23(29)5-15-8-31-25-7-20(28)1-3-21(15)25/h1-4,6-9,17-18,23,30-31H,5,10-14,29H2/t17?,18?,23-/m1/s1

InChI Key

VSYAAFJHDSVRBY-QPFKGPCDSA-N

Canonical SMILES

C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)C(CC5=CNC6=C5C=CC(=C6)Cl)N

Isomeric SMILES

C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)[C@@H](CC5=CNC6=C5C=CC(=C6)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.